1-Butyl-2-methylpiperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

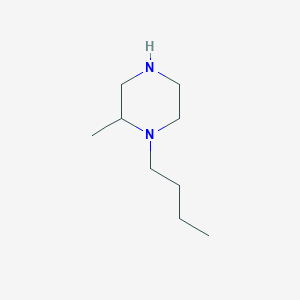

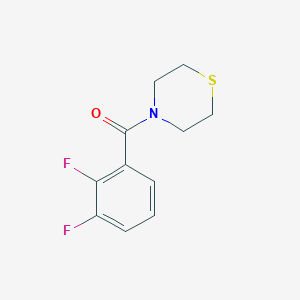

1-Butyl-2-methylpiperazine is a chemical compound with the molecular formula C10H20N2O2 . It is also known by other names such as tert-butyl 2-methylpiperazine-1-carboxylate and 2-Methyl-2-propanyl 2-methyl-1-piperazinecarboxylate . It is used for research and development purposes .

Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . The synthesis of 2-substituted chiral piperazines involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a piperazine ring, which is a six-membered ring containing two nitrogen atoms . The molecular weight of this compound is 200.16 g/mol .

Chemical Reactions Analysis

Piperazine derivatives show a wide range of biological and pharmaceutical activity . They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Numerous methods have been reported for the synthesis of substituted piperazines .

科学的研究の応用

1-Butyl-2-methylpiperazine is used in a variety of scientific research applications. It is used as a catalyst in organic synthesis, as a reagent for the synthesis of heterocyclic compounds, and as a ligand for the synthesis of coordination complexes. It is also used as a stabilizer for polymers and as a surfactant in the production of polymers. Additionally, it is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

作用機序

Target of Action

It is known that piperazine derivatives often play a role in various biological and pharmaceutical activities . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Mode of Action

The piperazine moiety is often found in drugs or bioactive molecules due to its different possible roles depending on the position in the molecule and on the therapeutic class . The chemical reactivity of piperazine-based synthons facilitates its insertion into the molecule .

Biochemical Pathways

Piperazine derivatives are known to impact a wide range of biological and pharmaceutical activities .

Pharmacokinetics

The piperazine moiety is often used to optimize the pharmacokinetic properties of the final molecule .

Result of Action

Piperazine derivatives are known to have a wide range of biological and pharmaceutical activities .

実験室実験の利点と制限

1-Butyl-2-methylpiperazine has a number of advantages for use in laboratory experiments. It is relatively inexpensive and readily available. Additionally, it is soluble in a variety of solvents, making it easy to use in a variety of reactions. It is also stable and can be stored for long periods of time. However, it can be toxic if inhaled or ingested in high concentrations, and it should be handled with care.

将来の方向性

There are a number of potential future directions for the use of 1-Butyl-2-methylpiperazine. These include further studies on its anti-inflammatory, anti-allergic, and anti-microbial activities. Additionally, further research could be conducted on its potential as an anti-oxidant, anti-cancer, and anti-tumor agent. Additionally, further research could be conducted on its potential as a neuroprotective agent and its ability to inhibit monoamine oxidase. Finally, further research could be conducted on its potential as a catalyst in a variety of reactions.

合成法

1-Butyl-2-methylpiperazine can be synthesized through a variety of methods. The most common method is the reaction of 1-butyl-2-chloropropane and methylmagnesium bromide in diethyl ether. This reaction yields this compound as the main product. Other methods of synthesis include the reaction of 1-butyl-2-chloropropane and ethylmagnesium bromide, the reaction of 1-butyl-2-chloropropane and methylmagnesium chloride, and the reaction of 1-butyl-2-chloropropane and sodium methoxide.

Safety and Hazards

The safety data sheet for a similar compound, 1-Methylpiperazine, indicates that it is flammable and harmful in contact with skin. It causes severe skin burns and eye damage and is toxic if inhaled . It is recommended to keep the container tightly closed, store in a well-ventilated place, and avoid breathing dust/fume/gas/mist/vapors/spray .

生化学分析

Biochemical Properties

It is known that piperazine derivatives, which include 1-Butyl-2-methylpiperazine, have important pharmacological properties

Cellular Effects

It has been suggested that piperazine derivatives may have neuromuscular effects, potentially by blocking acetylcholine at the myoneural junction . The specific effects of this compound on cell function, signaling pathways, gene expression, and cellular metabolism are areas for future investigation.

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It has been suggested that the heating temperature can alter the structure-directing effect of 2-methylpiperazine, a related compound .

Dosage Effects in Animal Models

It is known that the pharmacokinetics of tested substances can differ greatly between different species

Metabolic Pathways

It is known that drug metabolic reactions are divided into two classes: phase I and phase II metabolic reactions

Transport and Distribution

It is known that the transport and distribution of drugs within the body can be influenced by various factors, including the drug’s chemical properties, the body’s physiology, and the presence of transporters or binding proteins .

Subcellular Localization

Recent advances in the prediction of protein subcellular localization using deep learning-based methods for natural language processing have made great contributions

特性

IUPAC Name |

1-butyl-2-methylpiperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-3-4-6-11-7-5-10-8-9(11)2/h9-10H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMIAYBNWMCALFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCNCC1C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Nitro-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6332140.png)

![N-{[1-(Phenylsulfonyl)piperidin-3-yl]carbonyl}-L-valine](/img/structure/B6332192.png)

![Ethyl 5-[(2-fluorophenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B6332215.png)